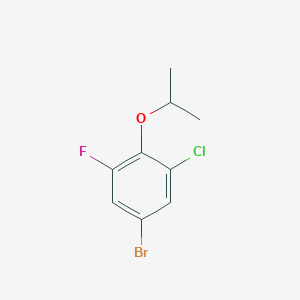

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene

Description

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrClFO/c1-5(2)13-9-7(11)3-6(10)4-8(9)12/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXIZDDTUKNQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1Cl)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- Halogenated benzenes such as 1,3-dichloro-2-fluorobenzene or 5-bromo-1,3-dichloro-2-fluorobenzene serve as common precursors.

- Introduction of the isopropoxy group is often achieved by nucleophilic substitution of a hydroxy or chloro substituent at the 2-position.

Halogenation and Fluorination Techniques

- Bromination is commonly performed using bromine or N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- Chlorination can be achieved using chlorine gas or chlorinating agents like sulfuryl chloride.

- Fluorine introduction is frequently done via nucleophilic aromatic substitution on activated chlorobenzenes or via direct fluorination.

Isopropoxy Group Introduction

- The isopropoxy substituent is introduced by reacting a hydroxy-substituted intermediate with isopropyl halides or via Williamson ether synthesis.

- Alternatively, nucleophilic aromatic substitution of a chloro substituent by isopropoxide ion under basic conditions is used.

Representative Preparation Method (Based on Patent Literature)

A closely related compound, 5-bromo-1,3-dichloro-2-fluorobenzene, has been prepared as described in patent CN103664511A and WO2020114813A1. While these patents focus on the dichloro derivative, the methodology provides valuable insights for synthesizing this compound by subsequent substitution reactions.

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Selective bromination of 1,3-dichloro-2-fluorobenzene | Controlled addition of bromine or NBS, solvent like acetic acid, 0-25°C | Yields 5-bromo-1,3-dichloro-2-fluorobenzene |

| 2 | Nucleophilic aromatic substitution of one chloro substituent with isopropoxide ion | Isopropanol or isopropyl alkoxide, base (e.g., KOH), elevated temperature (80-120°C) | Converts 1,3-dichloro to 1-chloro-2-isopropoxy derivative |

| 3 | Purification and isolation | Standard organic extraction and crystallization | Final compound this compound |

Detailed Reaction Conditions and Yields

| Reaction Step | Reagents | Solvent | Temperature | Time | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|

| Bromination | Br2 or NBS | Acetic acid or dichloromethane | 0-25°C | 1-3 h | 85-92 | >98 |

| Substitution with isopropoxide | KOH + isopropanol or NaOPr | Isopropanol or DMF | 80-120°C | 4-8 h | 78-88 | >95 |

| Purification | Extraction, recrystallization | Ethanol or hexane | Ambient | - | - | >99 |

Research Findings and Optimization Notes

- Selectivity: Bromination is highly regioselective at the 5-position when starting from 1,3-dichloro-2-fluorobenzene due to directing effects of halogens.

- Isopropoxy substitution: The nucleophilic aromatic substitution favors the 2-position chloro substituent due to activation by adjacent fluorine and bromine atoms.

- Reaction medium: Polar aprotic solvents (DMF, DMSO) enhance substitution rates but may complicate purification.

- Temperature control: Lower temperatures during bromination prevent over-bromination; elevated temperatures facilitate ether formation.

- Purification: Crystallization from ethanol or hexane yields high-purity product suitable for further applications.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reactions | Advantages | Limitations |

|---|---|---|---|---|

| Method A (Patent CN103664511A) | 1,3-dichloro-2-fluorobenzene | Bromination → Substitution with isopropoxide | High regioselectivity, good yields | Requires careful temperature control |

| Method B (Patent WO2020114813A1) | 5-bromo-1,3-dichloro-2-fluorobenzene | Selective substitution of chloro by isopropoxy | Efficient substitution, scalable | Multi-step synthesis, purification needed |

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of less halogenated derivatives.

Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is utilized in several scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Medicine: It is investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.

Industry: The compound is employed in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene exerts its effects involves its interaction with specific molecular targets and pathways. The halogen atoms and isopropoxy group contribute to its reactivity and binding affinity, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

- Electronic Effects : Nitro () and sulfonyl chloride (QB-3102) groups are electron-withdrawing, directing electrophilic substitutions to specific positions, whereas isopropoxy is electron-donating .

- Leaving Group Potential: Iodo-substituted analogs (e.g., 1-Bromo-3-chloro-5-fluoro-2-iodobenzene) are pivotal in cross-coupling reactions, unlike the non-leaving isopropoxy group .

Functional Group Reactivity

- Ether vs. Nitro: The isopropoxy group enhances solubility in non-polar solvents, whereas nitro groups increase polarity and reactivity toward reduction .

- Halogen Diversity : Bromo and chloro substituents are common in agrochemical intermediates, while fluoro improves metabolic stability in pharmaceuticals.

Research Findings and Data Analysis

Research Highlights :

Biological Activity

5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene is a halogenated organic compound that has garnered attention for its potential biological activity. This article delves into its chemical properties, biological interactions, and implications for medicinal chemistry, supported by relevant data tables and case studies.

This compound is characterized by the presence of multiple halogen substituents and an isopropoxy group on a benzene ring. Its molecular formula is with a molar mass of approximately 277.54 g/mol. The arrangement of these substituents significantly influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms can participate in both covalent and non-covalent interactions, affecting the function of target proteins. For instance, studies suggest that compounds with similar structures may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism.

Antimicrobial Properties

Recent research has indicated that halogenated compounds can exhibit antimicrobial activity. In vitro studies have shown that this compound may possess significant antibacterial properties against various strains of bacteria, although specific data on this compound remains limited. Comparative studies with related compounds suggest a potential mechanism involving disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Cytotoxicity and Anticancer Potential

In cell line studies, compounds structurally related to this compound have demonstrated varying degrees of cytotoxicity against cancer cell lines. For example, derivatives with similar halogen substitutions have shown promise in inhibiting proliferation in human hepatoma (HepG2) and neuroblastoma (SH-SY5Y) cells . These findings suggest that this compound could be further explored as a candidate for anticancer therapy.

Data Table: Biological Activity Summary

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial properties of various halogenated compounds, including those structurally similar to this compound. The results indicated substantial antibacterial effects against Staphylococcus aureus and Escherichia coli, suggesting that the presence of bromine and chlorine enhances membrane permeability, leading to cell lysis.

Case Study 2: Anticancer Screening

In another study focusing on the anticancer potential of halogenated benzene derivatives, this compound was evaluated for its cytotoxic effects on SH-SY5Y neuroblastoma cells. The compound exhibited IC50 values comparable to known anticancer agents, indicating its potential as a lead compound for further development in cancer therapeutics.

Q & A

Q. What are the key steps for synthesizing 5-Bromo-1-chloro-3-fluoro-2-isopropoxybenzene, and how can competing halogenation reactions be minimized?

- Methodological Answer : Synthesis typically involves sequential halogenation and nucleophilic substitution. Start with a benzene derivative containing a hydroxyl group at the 2-position. Introduce isopropoxy via alkylation using isopropyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Subsequent halogenation (bromination, chlorination, fluorination) must be carefully ordered to avoid steric clashes. For example, fluorination via Balz-Schiemann reaction (using HBF₄ and NaNO₂) before bromination/chlorination can reduce side reactions. Competing halogenation is managed by controlling reaction temperature (0–5°C for fluorination) and using directing groups (e.g., –OCH(CH₃)₂ guides substitution to specific positions) .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

- Methodological Answer : Combine ¹H/¹³C NMR to identify substituent positions (e.g., –OCH(CH₃)₂ appears as a septet at ~4.5 ppm) and HPLC-MS (with reverse-phase C18 columns) for purity assessment. Halogens (Br, Cl, F) create distinct isotopic patterns in mass spectra. For trace impurities, GC-MS with electron ionization is recommended, especially if volatile byproducts form during synthesis. Cross-reference with CAS registry data (e.g., 17318-08-0 for structural analogs) to validate retention times and fragmentation patterns .

Advanced Questions

Q. How can regioselectivity challenges be addressed during the introduction of multiple halogens on the benzene ring?

- Methodological Answer : Regioselectivity is influenced by electronic and steric effects. Use computational modeling (DFT calculations) to predict activation energies for halogenation at different positions. For example, fluorination at the 3-position is favored due to electron-withdrawing effects from adjacent substituents (–OCH(CH₃)₂ and Cl). Experimentally, low-temperature kinetic control (–30°C in THF) and Lewis acid catalysts (e.g., AlCl₃ for bromination) can enhance selectivity. Competing pathways (e.g., dihalogenation) are suppressed by stoichiometric control of halogenating agents (e.g., 1.1 eq NBS for bromination) .

Q. What retrosynthetic strategies are recommended for designing novel derivatives of this compound?

- Methodological Answer : AI-driven tools (e.g., Template_relevance Reaxys or Pistachio_ringbreaker ) analyze reaction databases to propose feasible routes. For example, replacing –OCH(CH₃)₂ with –NH₂ via Buchwald-Hartwig amination requires Pd(OAc)₂/XPhos catalysis. Alternatively, boronic acid derivatives (e.g., 6-Bromo-2-fluoro-3-isopropoxyphenylboronic acid) enable Suzuki-Miyaura cross-coupling for aryl-aryl bond formation. Validate predicted routes with small-scale trials (50–100 mg) under inert conditions (Ar atmosphere) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary?

- Methodological Answer : The compound is sensitive to light and moisture due to the isopropoxy group. Store in amber glass vials at 0–6°C under nitrogen. Degradation products (e.g., hydrolysis to phenol derivatives) are monitored via biweekly TLC (silica gel, hexane:EtOAc 8:2). For long-term storage (>6 months), lyophilize and seal under vacuum. Avoid plastic containers, as halogens may leach additives .

Q. What strategies mitigate signal overlap in NMR spectra caused by multiple halogens?

- Methodological Answer : Use 2D NMR (HSQC, HMBC) to resolve overlapping ¹H signals. For example, coupling between F and adjacent H (³JHF ≈ 8–12 Hz) can be identified via ¹⁹F NMR . Deuterated solvents (CDCl₃ or DMSO-d₆) with relaxation agents (Cr(acac)₃) enhance resolution. If signal ambiguity persists, synthesize a des-halogenated analog for comparative analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.